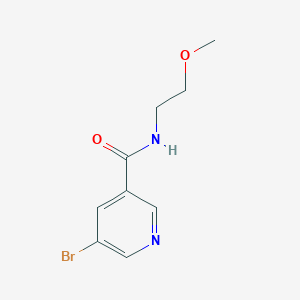
5-bromo-N-(2-methoxyethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical reactions, starting from basic nicotinic acid. For instance, 5-bromo-2-methoxy-6-methylaminonicotinamide, a similar compound, was synthesized through a series of steps, including chlorination, reaction with ammonium aqueous, and oxidation, to achieve the desired product with high yield (Chen Qi-fan, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring substituted with various functional groups. These modifications play a crucial role in determining the compound's chemical behavior and biological activity. The crystal structure analysis of similar compounds reveals the significance of intermolecular hydrogen bonding and π–π interactions in stabilizing the compound's structure and affecting its reactivity (T. Hökelek et al., 2010).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, including nucleophilic displacement reactions, facilitated by Lewis acid-promoted conditions. These reactions enable the synthesis of trisubstituted nicotinonitriles and subsequent hydrolysis to yield nicotinic acid and nicotinamide derivatives. The mechanism of these displacement reactions has been studied extensively, demonstrating the compounds' reactivity and the influence of different substituents on their chemical properties (A. Abdel-Aziz, 2007).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of different substituents affects the compound's polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn determines its physical behavior. These properties are crucial for the compound's application in various fields, including pharmaceuticals and material science.
Chemical Properties Analysis
The chemical properties of 5-bromo-N-(2-methoxyethyl)nicotinamide and related compounds are defined by their reactivity towards other chemicals, stability under different conditions, and the ability to form complexes with metals or other organic molecules. Studies on similar compounds have shown how modifications in the nicotinamide structure can lead to significant changes in chemical behavior, such as enhanced herbicidal activity against specific plant species (Chen Yu et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Related compounds have been used in the synthesis of various bioactive molecules . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions, allowing it to interact with its targets.
properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-3-2-12-9(13)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVBXIIYBOEIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5013411.png)

![2-chloro-N-[2-(1,2,5-thiadiazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5013419.png)
![N-[5-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5013440.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5013443.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5013454.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5013457.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5013460.png)
![2-(4-methoxyphenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5013474.png)
![ethyl 4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B5013475.png)
![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B5013481.png)

![3-fluoro-N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5013488.png)